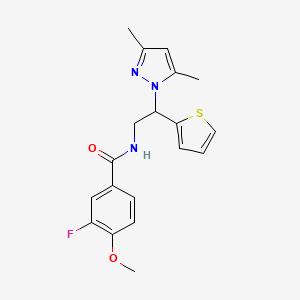

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-fluoro-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2S/c1-12-9-13(2)23(22-12)16(18-5-4-8-26-18)11-21-19(24)14-6-7-17(25-3)15(20)10-14/h4-10,16H,11H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORBIWNDHONVNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=CC(=C(C=C2)OC)F)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with several functional groups:

- Pyrazole ring : Known for its diverse biological activity.

- Thiophene ring : Contributes to the compound's electronic properties.

- Fluoro and methoxy substituents : Enhance lipophilicity and binding affinity.

| Property | Value |

|---|---|

| Molecular Formula | C15H20N4O3S |

| Molecular Weight | 332.41 g/mol |

| CAS Number | 2034273-92-0 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors.

- Enzyme Inhibition : The pyrazole moiety can inhibit various enzymes by mimicking substrate structures, leading to altered metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways involved in cellular responses.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway.

Case Study : A study evaluated the anticancer effects of related pyrazole compounds on breast cancer cell lines, demonstrating IC50 values ranging from 10 to 50 µM, indicating moderate potency against cancer cells .

Antimicrobial Activity

The presence of thiophene and pyrazole rings has been associated with antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains.

Table: Antimicrobial Activity Comparison

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 µg/mL |

| Similar Pyrazole Derivative | Staphylococcus aureus | 15 µg/mL |

Structure-Activity Relationship (SAR)

The modification of substituents on the pyrazole and thiophene rings significantly affects the biological activity of the compound. For example:

- Fluorine Substitution : Enhances lipophilicity and binding affinity to target proteins.

- Methoxy Group : Increases solubility and bioavailability.

Research indicates that compounds lacking these modifications show reduced biological activity, underscoring the importance of these functional groups in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, comparisons are drawn with structurally or functionally related molecules. Key analogs include:

Thiophene-Containing Quinolone Derivatives

Foroumadi et al. synthesized quinolone derivatives (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones) with antibacterial activity against multidrug-resistant Staphylococcus aureus. These compounds share the thiophene moiety and a ketone linker but differ in the core structure (quinolone vs. benzamide). The target compound’s pyrazole ring and fluorine substitution may confer improved metabolic stability compared to the oxime derivatives reported by Foroumadi .

Pyrazole-Thiophene Hybrids

A closely related analog, N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 2034372-99-9), shares the pyrazole-thiophene-ethyl-benzamide scaffold. Key differences include:

- Substituent on benzamide : The target compound has 3-fluoro-4-methoxy, while the analog features a 2-(trifluoromethyl) group.

- Pyrazole substitution: Both have 3,5-dimethyl groups, but the analog’s thiophene is directly attached to the pyrazole (position 4) rather than via an ethyl chain.

Rotigotine Derivatives

Rotigotine hydrochloride, a dopamine agonist, contains a 2-(thiophen-2-yl)ethyl group similar to the target compound. While Rotigotine’s primary application is neurological, its structural analogs (e.g., USP Rotigotine Related Compound H ) highlight the pharmacological relevance of thiophene-ethylamine moieties. The target compound’s benzamide and pyrazole groups diverge significantly, suggesting distinct target profiles (e.g., kinase inhibition vs. receptor agonism) .

Structural and Functional Insights

- Thiophene Role : Thiophene rings are common in bioactive molecules due to their π-electron-rich nature, facilitating interactions with aromatic residues in proteins. Both the target compound and Foroumadi’s derivatives leverage this property .

- Fluorine vs. Trifluoromethyl : The 3-fluoro group in the target compound may reduce metabolic oxidation compared to bulkier trifluoromethyl groups, as seen in the analog (CAS 2034372-99-9). This could translate to longer half-lives in vivo .

- Pyrazole vs.

Q & A

Q. How can researchers address low yields in the final acylation step of this compound?

- Troubleshooting :

- Reagent Optimization : Increase equivalents of acyl chloride or use coupling agents like HATU/DMAP .

- Solvent Effects : Switch from DMF to dichloromethane (DCM) to reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.